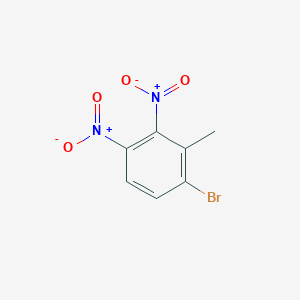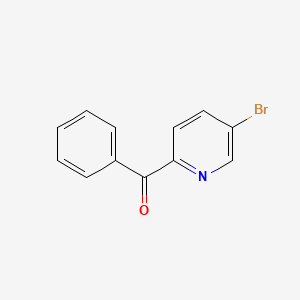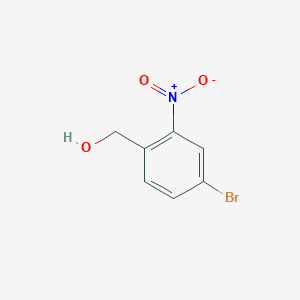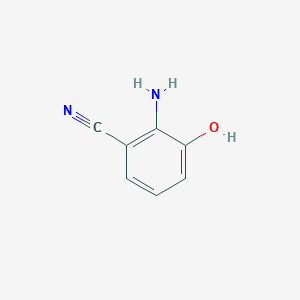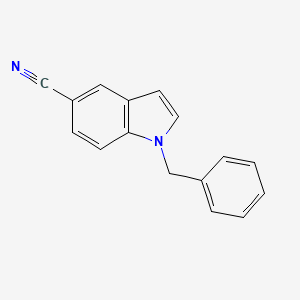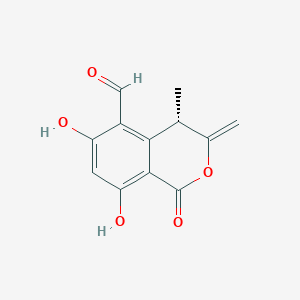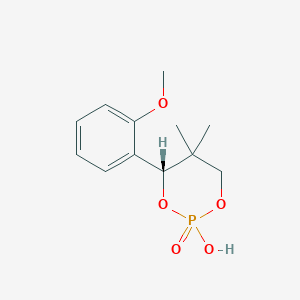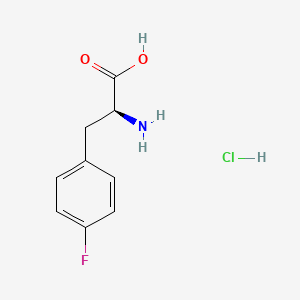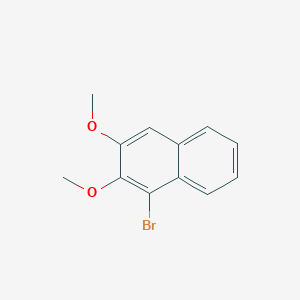
1-Bromo-2,3-dimethoxynaphthalene
Descripción general
Descripción
1-Bromo-2,3-dimethoxynaphthalene is an organic compound classified as a brominated aromatic ether. It is characterized by the presence of a bromine atom and two methoxy groups attached to a naphthalene ring. This compound is widely used as an intermediate in organic synthesis due to its unique reactivity and structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethoxynaphthalene can be synthesized through the bromination of 2,3-dimethoxynaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2,3-dimethoxynaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions:
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used for oxidation.
Major Products:
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include naphthoquinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dimethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate for synthesizing complex organic molecules, including pharmaceuticals, natural products, and materials.
Medicinal Chemistry: The compound’s core structure is present in several biologically active compounds, making it a potential candidate for drug discovery.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dimethoxynaphthalene is primarily based on its ability to undergo substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the naphthalene ring and form new bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and create complex molecules.
Comparación Con Compuestos Similares
1-Bromo-2-methoxynaphthalene: Similar structure but with only one methoxy group.
2,3-Dimethoxynaphthalene: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2,4-dimethoxynaphthalene: Similar structure but with different substitution pattern on the naphthalene ring.
Uniqueness: 1-Bromo-2,3-dimethoxynaphthalene is unique due to the presence of both a reactive bromine atom and two methoxy groups. This combination allows for versatile reactivity in organic synthesis, making it a valuable intermediate for creating a wide range of complex molecules.
Propiedades
IUPAC Name |
1-bromo-2,3-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZRGEPWNYCNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584592 | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222555-02-4 | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2,3-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vibrational spectra of 1-Bromo-2,3-dimethoxynaphthalene?
A1: Vibrational spectroscopy techniques like FT-IR and FT-Raman provide valuable insights into the structure and bonding of molecules. By analyzing the vibrational spectra of this compound, researchers can confirm its structural characteristics, including bond lengths, bond angles, and the presence of specific functional groups. [] This information is crucial for understanding the molecule's properties and potential applications.
Q2: How does computational chemistry contribute to the understanding of this compound?
A2: Computational chemistry plays a vital role in predicting and interpreting the properties of molecules like this compound. Density functional theory (DFT) calculations, for instance, can be employed to determine the molecule's optimized geometry, vibrational frequencies, and other molecular properties. [] These computational results complement experimental findings and provide a deeper understanding of the molecule's behavior at the atomic level.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


